4-(dimethylphosphoryl)isoquinoline
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Overview
Description
4-(Dimethylphosphoryl)isoquinoline is a heterocyclic aromatic organic compound, part of the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 4-(dimethylphosphoryl)isoquinoline, often involves cyclization reactions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another approach involves the use of palladium-catalyzed coupling reactions followed by cyclization .
Industrial Production Methods: Industrial production of isoquinoline derivatives can involve large-scale cyclization reactions using metal catalysts. For example, iridium (III) catalysis has been employed for the C-H/N-O annulation of arylketoxime and internal alkyne without using an oxidant . These methods are designed to be efficient and scalable, minimizing the formation of side products and maximizing yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylphosphoryl)isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline N-oxide, while reduction could produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
4-(Dimethylphosphoryl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: These compounds are used in the production of dyes and other materials.
Mechanism of Action
The mechanism of action of 4-(dimethylphosphoryl)isoquinoline involves its interaction with various molecular targets. Isoquinoline derivatives can inhibit enzymes, interact with DNA, and affect cellular signaling pathways. For example, some derivatives inhibit mitochondrial complex I and II, leading to oxidative stress and cell death via apoptosis .
Comparison with Similar Compounds
Quinoline: A structural isomer of isoquinoline, used in anti-malarial drugs like chloroquine.
Tetrahydroisoquinoline: Known for its neurotoxic effects and potential role in Parkinson’s disease.
Fluorinated Isoquinolines: These compounds have unique biological activities and are used in pharmaceuticals and materials science.
Uniqueness: 4-(Dimethylphosphoryl)isoquinoline is unique due to the presence of the dimethylphosphoryl group, which can influence its reactivity and potential applications. This functional group can enhance the compound’s stability and modify its interaction with biological targets.
Properties
CAS No. |
2639407-54-6 |
---|---|
Molecular Formula |
C11H12NOP |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
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